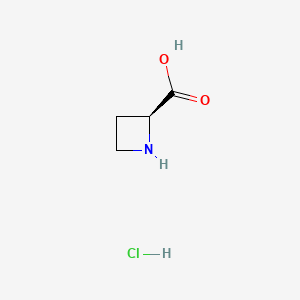

(s)-Azetidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-azetidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHPJVNLPAUNC-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133-35-9 | |

| Record name | 2-Azetidinecarboxylic acid, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2133-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(S)-Azetidine-2-carboxylic Acid Hydrochloride: A Technical Guide to its Mechanism of Action and Research Applications

This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activity of (S)-Azetidine-2-carboxylic acid hydrochloride (Aze-HCl). As a potent proline analogue, Aze-HCl serves as a powerful tool for researchers in cell biology, biochemistry, and drug development to investigate fundamental processes such as protein synthesis, folding, and degradation, as well as their roles in various disease states. This document will detail its mode of action, from its deceptive entry into protein synthesis to the downstream cellular consequences, and provide practical insights into its application in a research setting.

The Proline Mimic: A Deceptive Substrate

(S)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid and a close structural analogue of L-proline, differing by the presence of a four-membered azetidine ring instead of proline's five-membered pyrrolidine ring.[1][2] This structural similarity is the cornerstone of its biological activity. The hydrochloride salt enhances its stability and solubility for research applications.

The central mechanism of Aze-HCl's action lies in its ability to be mistakenly recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline during protein synthesis.[2] While some organisms that naturally produce azetidine-2-carboxylic acid have evolved ProRS enzymes that can discriminate between it and proline, most eukaryotic cells, including mammalian cells, lack this specificity.[2] Consequently, Aze-HCl is activated and attached to prolyl-tRNA, entering the cellular pool of amino acids available for protein translation.

During ribosomal protein synthesis, azetidinyl-tRNA competes with prolyl-tRNA for incorporation into nascent polypeptide chains at proline-designated codons.[3] This misincorporation is the initiating event that leads to a cascade of cellular dysfunctions.

Disruption of Protein Structure and Function: The Case of Collagen

The substitution of proline with azetidine-2-carboxylic acid has profound consequences for the structure and function of proteins, with a particularly well-documented impact on collagen.[4][5] Proline and its hydroxylated form, hydroxyproline, are critical for the stability of the collagen triple helix, a structure essential for the integrity of the extracellular matrix.

The smaller, more strained four-membered ring of azetidine-2-carboxylic acid introduces conformational constraints that are incompatible with the proper folding of the collagen triple helix.[4][6] This leads to:

-

Inhibition of Triple Helix Formation: The presence of Aze within the procollagen chains prevents the formation of the stable, rod-like triple helical structure.[5][6]

-

Impaired Collagen Secretion: The misfolded procollagen is retained within the endoplasmic reticulum (ER), as the cell's quality control machinery recognizes it as aberrant.[7] This leads to an accumulation of non-functional collagen precursors within the cell and a reduction in the secretion of mature collagen into the extracellular matrix.[7][8]

-

Increased Post-Translational Modifications: The delay in triple helix formation can lead to increased glycosylation of hydroxylysine residues in the procollagen chains.[6]

The overall effect is a significant reduction in the deposition of functional collagen, a mechanism that has been exploited in research models of fibrosis.[8][9] Studies have shown that administration of L-azetidine-2-carboxylic acid can ameliorate liver fibrosis in rats by diminishing collagen formation.[8][9]

Induction of the Unfolded Protein Response and ER Stress

The accumulation of misfolded proteins, including the aberrant procollagen, within the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR).[3][10] The UPR is a complex signaling network that aims to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the influx of new proteins into the ER.

-

Upregulating the expression of chaperone proteins to assist in the folding of proteins.

-

Enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

(S)-Azetidine-2-carboxylic acid has been shown to activate key pathways of the UPR.[10][11] This includes the induction of ATF6 cleavage and the upregulation of phosphorylated eIF2α levels.[10][11] If the ER stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[10] This pro-apoptotic effect has been observed in various cell types, including microglial cells.[12]

Signaling Pathway of Aze-HCl Induced ER Stress

Caption: Aze-HCl competes with proline, leading to misincorporation and ER stress.

Broader Toxicological and Teratogenic Effects

The indiscriminate incorporation of azetidine-2-carboxylic acid into a wide range of proteins can lead to systemic toxicity and developmental abnormalities.[13] Its effects are not limited to collagen; other proteins rich in proline, such as keratin and hemoglobin, can also be affected.[13][14]

The teratogenic effects of (S)-Azetidine-2-carboxylic acid have been documented in various animal models, leading to skeletal malformations and growth retardation.[2][10][13] These developmental defects are a direct consequence of the disruption of normal protein synthesis and function during critical stages of organogenesis.

Research Applications and Experimental Protocols

The unique mechanism of action of this compound makes it a valuable tool for a variety of research applications.

Investigating Protein Folding and Degradation

By inducing the accumulation of misfolded proteins, Aze-HCl provides a reliable method to study the cellular machinery involved in protein quality control, including the UPR and ERAD pathways.

Experimental Protocol: Western Blot Analysis of UPR Markers

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or BV2 microglia) at a suitable density.[10][15] Once attached, treat the cells with varying concentrations of this compound (e.g., 0-5 mM) for different time points (e.g., 0-24 hours).[10][12] Include a vehicle control (e.g., sterile water or PBS).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against UPR markers (e.g., anti-phospho-eIF2α, anti-ATF6, anti-BiP) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Modeling Fibrotic Diseases

The ability of Aze-HCl to inhibit collagen synthesis and deposition makes it a useful compound for in vitro and in vivo models of fibrosis.

Experimental Protocol: In Vitro Fibroblast Culture

-

Cell Culture: Culture primary fibroblasts (e.g., human dermal fibroblasts or hepatic stellate cells) in appropriate media.

-

Treatment: Treat the fibroblasts with this compound at non-toxic concentrations (determined by a cell viability assay) for a specified period (e.g., 24-72 hours).

-

Collagen Quantification: Assess collagen production by measuring hydroxyproline content in the cell layer and culture medium, or by using a Sircol Collagen Assay.

-

Gene Expression Analysis: Analyze the expression of collagen-related genes (e.g., COL1A1, COL1A2) and fibrosis markers using RT-qPCR.

Experimental Workflow for Studying Aze-HCl Effects

Caption: A typical experimental workflow to investigate the cellular effects of Aze-HCl.

Quantitative Data Summary

| Parameter | Organism/Cell Line | Concentration/Dose | Observed Effect | Reference |

| Inhibition of Proline Incorporation | Rabbit Reticulocytes | 1-10 mM | 25-72% reduction in L-[U-¹⁴C]proline incorporation into hemoglobin | [10] |

| Induction of ER Stress | HeLa Cells | 5 mM | Induces ATF6 cleavage and upregulates phosphorylated eIF2α | [10][11] |

| Pro-apoptotic Effects | BV2 Microglial Cells | >1000 µM | Reduced cell viability and increased BAX/Bcl2 ratio | [12] |

| Teratogenic Effects | Rats | 300 mg/kg (i.p.) | Skeletal malformations and growth retardation | [10] |

| Anti-fibrotic Effects | Rats with CCl₄-induced liver cirrhosis | Not specified | Amelioration of hepatic cirrhosis and decreased collagen formation | [8][9] |

Conclusion

This compound is a potent biological tool with a well-defined mechanism of action centered on its misincorporation into proteins in place of proline. This event triggers a cascade of cellular responses, including protein misfolding, inhibition of collagen synthesis, and induction of the unfolded protein response. Its utility in research, particularly in the fields of protein homeostasis and fibrosis, is well-established. A thorough understanding of its molecular actions is crucial for its effective application in experimental design and the interpretation of results. Researchers employing Aze-HCl should exercise appropriate caution due to its inherent toxicity and teratogenic potential.

References

-

Azetidine-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Plant Physiology.

- Rojkind, M., & DeLeon, L. D. (1973). Inhibition of Liver Fibrosis by L-Azetidine-2-Carboxylic Acid in Rats Treated with Carbon Tetrachloride.

- Némethy, G., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959.

- Rojkind, M. (1973). Inhibition of Liver Fibrosis by 1-azetidine-2-carboxylic Acid in Rats Treated With Carbon Tetrachloride.

- Dancewicz, A. M., & Altman, K. I. (1974). The effect of azetidine-2-carboxylic acid on the biosynthesis of collagen in rat granuloma. Acta Biochimica Polonica, 21(4), 429-436.

- Uitto, J., & Prockop, D. J. (1977). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. European Journal of Biochemistry, 73(1), 221-227.

-

Azetidine-2-carboxylic acid. (2026, January 8). In Grokipedia. Retrieved January 15, 2026, from [Link]

- Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 517-527.

-

Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

- Torday, J. S., & Torday, J. (1992). L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. American Journal of Physiology-Lung Cellular and Molecular Physiology, 262(2), L218-L223.

-

Azetidine 2 carboxylic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

- Rodgers, K. J., & Rubini, C. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Food and Chemical Toxicology, 183, 114269.

- Knowles, S. E., & Ballard, F. J. (1976). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. Biochemical Journal, 156(3), 609-617.

-

(A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Cho, M. I., & Garant, P. R. (1985). Effects of L-azetidine-2-carboxylic Acid on Matrix Secretion and Golgi Structure in Fibroblasts and Osteoblasts of the Mouse.

- Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.

- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (n.d.). Google Patents.

- Method for preparing (S)-azetidine-2-carboxylic acid. (n.d.). Google Patents.

- Musumeci, G., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Cells, 11(19), 3088.

- Musumeci, G., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(19), 11428.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 3. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of L-azetidine-2-carboxylic acid on matrix secretion and Golgi structure in fibroblasts and osteoblasts of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Liver Fibrosis by L-Azetidine-2-Carboxylic Acid in Rats Treated with Carbon Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of liver fibrosis by 1-azetidine-2-carboxylic acid in rats treated with carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 14. selleckchem.com [selleckchem.com]

- 15. mdpi.com [mdpi.com]

biological activity of (s)-Azetidine-2-carboxylic acid

An In-depth Technical Guide to the Biological Activity of (S)-Azetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid that acts as a potent structural mimic of L-proline.[1][2][3] Naturally occurring in various plants, including beets and lily of the valley, AZE enters the cellular machinery of protein synthesis, leading to the misincorporation of this smaller, more strained imino acid in place of proline.[1][4][5][6] This substitution has profound consequences, disrupting protein structure and function, inducing cellular stress responses, and culminating in a range of toxic effects.[7][8] This technical guide provides a comprehensive overview of the core mechanisms of AZE's biological activity, its impact on critical proteins like collagen, its toxicological profile, and its utility as a powerful tool in biomedical research and therapeutic development.

The Foundation: A Proline Analogue with a Unique Structure

(S)-Azetidine-2-carboxylic acid is a four-membered heterocyclic imino acid, distinguishing it from the five-membered pyrrolidine ring of L-proline.[1] This seemingly minor structural difference is the linchpin of its biological activity. The smaller ring size of AZE imposes altered conformational constraints on the polypeptide backbone when it is incorporated into proteins.[9] While the overall conformational preferences of AZE and proline are similar, peptides containing AZE are generally more flexible, which can destabilize ordered polypeptide structures like the collagen triple helix.[9]

Caption: Structural comparison of L-Proline and its analogue, (S)-Azetidine-2-carboxylic acid (AZE).

AZE is found in several plant species, including those in the lily (Liliaceae) and bean (Fabaceae) families, and notably in table beets and sugar beets (Beta vulgaris).[1][4][10] Its presence in sugar beet byproducts used for livestock feed raises the possibility of its entry into the human food chain, a topic of ongoing research.[3][6][10][11]

The Core Mechanism: Misincorporation and Proteotoxic Stress

The primary mechanism of AZE's biological activity is its fraudulent entry into protein biosynthesis. The cellular enzyme prolyl-tRNA synthetase, responsible for charging transfer RNA (tRNA) with proline, cannot efficiently discriminate between proline and AZE.[1][11][12] Consequently, AZE is activated and attached to tRNAPro, making it available for incorporation into nascent polypeptide chains at proline codon sites during translation.[12]

This misincorporation event is the genesis of AZE-induced toxicity. The substitution of the conformationally critical proline residue with the smaller AZE molecule disrupts the intended three-dimensional structure of the protein.[7][9] This leads to:

-

Protein Misfolding and Aggregation: The altered bond angles and flexibility introduced by AZE can prevent proteins from achieving their stable, functional conformation, leading to misfolding and aggregation.[2][4][7]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress signaling cascade known as the UPR.[3][4][13] This response aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.

-

ER Stress: AZE treatment has been shown to induce key markers of ER stress, including the cleavage of ATF6 and the upregulation of phosphorylated eIF2α and the chaperone protein BiP.[2][14]

Caption: Mechanism of AZE misincorporation leading to ER stress and the Unfolded Protein Response (UPR).

A Case Study: The Profound Impact of AZE on Collagen

Collagen, the most abundant protein in mammals, is exceptionally rich in proline and hydroxyproline residues, which are critical for the stability of its unique triple-helical structure. Due to this high proline content, collagen is particularly vulnerable to the effects of AZE.

The incorporation of AZE into procollagen chains has several well-documented consequences:

-

Inhibition of Triple Helix Formation: The altered geometry of AZE residues prevents the procollagen alpha-chains from folding into a stable triple-helical conformation at physiological temperatures.[15][16][17]

-

Arrest of Collagen Accumulation: The failure to form a stable triple helix leads to the intracellular accumulation of non-functional procollagen and a halt in the secretion and deposition of mature collagen.[18][19]

-

Altered Post-Translational Modifications: In chick-embryo tendon cells, the presence of AZE leads to increased glycosylation of hydroxylysine residues in collagen.[2][15][16] This is thought to be a secondary effect of the delayed triple-helix formation, which prolongs the time the protein is a substrate for glycosylating enzymes.[15][16]

-

Disturbed Fibrillogenesis: Even if some AZE-containing collagen is secreted, it exhibits impaired fibril formation. Studies have shown that AZE-collagen fails to aggregate properly during heat-gelation fibrillogenesis and results in finer, disturbed fibril structures.[20] This suggests that AZE causes significant intermolecular disturbances, likely affecting crosslinking.[20]

Broader Biological Activities and Toxicological Profile

Beyond its effects on collagen, AZE exhibits a wide range of toxic activities across various biological systems.

| Biological Effect | Model System | Key Findings | Concentration/Dose | Reference(s) |

| Teratogenicity | Chick, Hamster, Mouse, Rabbit | Causes a wide range of malformations, including skeletal defects and growth retardation. | 350 µ g/egg (chick); 200 mg/kg (rat) | [1][2] |

| Pro-inflammatory | BV2 Microglial Cells | Increases nitric oxide release and expression of pro-inflammatory markers (IL-1β, IL-6, NOS2). | >1000 µM | [21][22] |

| Pro-apoptotic | BV2 Microglial Cells | Reduces cell viability and increases the pro-apoptotic BAX/Bcl2 ratio. | >1000 µM | [2][21][22] |

| Growth Inhibition | Plants (Arabidopsis) | Inhibits root growth, an effect that is rescued by supplemental L-proline. | Not specified | [13] |

| Reduced Protein Synthesis | Rabbit Reticulocytes | Reduces the incorporation of proline into hemoglobin in a dose-dependent manner. | 1-10 mM | [2] |

These toxic effects are the direct result of widespread protein disruption. The misincorporation of AZE can alter not only collagen but also keratin, hemoglobin, and other critical proteins, leading to a global cellular dysfunction.[1][8]

AZE as a Tool in Research and Drug Development

The very properties that make AZE toxic also make it an invaluable tool for scientific research.[7] Scientists leverage AZE to:

-

Study Proteotoxic Stress: By inducing protein misfolding, AZE allows researchers to probe the intricate pathways of cellular quality control, such as the UPR and the ubiquitin-proteasome system.[4][7][13]

-

Investigate Proline's Role: As a proline analogue, AZE can be used to substitute proline in specific proteins, revealing critical insights into the role of this unique imino acid in protein stability, folding, and dynamics.[7]

-

Enhance Tumor Immunogenicity: In a novel therapeutic approach, AZE has been used to generate mutated proteins within tumor cells.[23] These neoantigens enhance the tumor's visibility to the immune system, activating cellular immune responses and increasing the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.[23]

Experimental Protocols for Studying AZE Activity

Protocol 6.1: In Vitro Collagen Synthesis and Secretion Assay

This protocol is designed to assess the effect of AZE on the synthesis and secretion of collagen in a cell culture model, such as human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

(S)-Azetidine-2-carboxylic acid (AZE) stock solution (e.g., 100 mM in sterile water)

-

L-Ascorbic acid phosphate

-

[³H]-Proline

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation fluid and counter

-

Trichloroacetic acid (TCA)

-

BCA Protein Assay Kit

Methodology:

-

Cell Seeding: Seed HDFs in 6-well plates and grow to near confluency.

-

Pre-incubation: The day before the experiment, replace the medium with serum-free DMEM containing 50 µg/mL L-ascorbic acid phosphate to optimize prolyl hydroxylase activity.

-

AZE Treatment: On the day of the experiment, treat cells with varying concentrations of AZE (e.g., 0, 0.1, 0.5, 1, 2 mM) in fresh serum-free DMEM with ascorbic acid for 2 hours.

-

Radiolabeling: Add [³H]-Proline to each well to a final concentration of 5 µCi/mL. Incubate for 4 hours.

-

Sample Collection:

-

Medium: Collect the culture medium from each well. This contains the secreted proteins.

-

Cell Layer: Wash the cell layer twice with cold PBS, then lyse the cells with 500 µL of lysis buffer. This contains the intracellular proteins.

-

-

Protein Precipitation:

-

To both the medium and cell lysate fractions, add an equal volume of 10% TCA to precipitate proteins. Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Wash the protein pellet twice with 5% TCA.

-

-

Quantification:

-

Resuspend the final protein pellets in 0.1 M NaOH.

-

Take an aliquot for protein quantification using the BCA assay.

-

Add the remaining sample to scintillation fluid and measure radioactivity using a scintillation counter.

-

-

Data Analysis: Normalize the [³H]-Proline counts (Disintegrations Per Minute, DPM) to the total protein amount for both the medium and cell fractions. Compare the ratio of secreted (medium) to intracellular (cell) radiolabeled protein across different AZE concentrations. A decrease in this ratio indicates an inhibition of collagen secretion.

Caption: Experimental workflow for an in vitro collagen synthesis and secretion assay.

Conclusion and Future Directions

(S)-Azetidine-2-carboxylic acid is a powerful biological effector whose activity is rooted in its simple yet deceptive mimicry of L-proline. Its ability to infiltrate protein synthesis provides a direct mechanism for inducing protein misfolding and triggering robust cellular stress responses, with particularly dramatic effects on proline-rich proteins like collagen. While its toxicity is well-established, the full implications of its presence in the food chain for human health are still being elucidated and warrant further investigation.[11][21] Concurrently, the unique properties of AZE are being harnessed by researchers, transforming this plant-derived toxin into a sophisticated tool for dissecting fundamental cellular processes and developing novel therapeutic strategies, particularly in the realm of cancer immunotherapy.

References

-

Wikipedia. Azetidine-2-carboxylic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. [Link]

-

PubMed. [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes]. [Link]

-

National Center for Biotechnology Information. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. [Link]

-

PubMed. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]

-

PubMed. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. [Link]

-

Grokipedia. Azetidine-2-carboxylic acid. [Link]

-

ResearchGate. (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... [Link]

-

PubMed. Effect of the Proline Analogue azetidine-2-carboxylic Acid on Collagen Synthesis in Vivo. II. Morphological and Physical Properties of Collagen Containing the Analogue. [Link]

-

Biochemical Journal. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. [Link]

-

Oxford Academic. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. [Link]

-

PubMed. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). [Link]

-

PubMed. Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. [Link]

-

MDPI. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. [Link]

-

MDPI. L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. [Link]

-

PubMed. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. [Link]

-

Taylor & Francis Online. Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid. [Link]

-

PubChem. 2-Azetidinecarboxylic acid, (S)-. [Link]

-

PubMed. Azetidine-2-carboxylic acid in the food chain. [Link]

-

ResearchGate. Azetidine-2-carboxylic acid in the food chain | Request PDF. [Link]

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Azetidine-2-carboxylic acid in the food chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. selleckchem.com [selleckchem.com]

- 9. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. II. Morphological and physical properties of collagen containing the analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos [pubmed.ncbi.nlm.nih.gov]

- 20. [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to (S)-Azetidine-2-carboxylic Acid Toxicity in Cell Culture

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (S)-Azetidine-2-carboxylic acid (Aze)-induced toxicity in cell culture models. It moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible understanding of this potent proline analog.

Introduction: The Deceptive Simplicity of a Proline Analog

(S)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, a structural mimic of L-proline, differing only in its four-membered azetidine ring compared to proline's five-membered pyrrolidine ring.[1][2] This subtle structural difference is the linchpin of its toxicity. Found in plants like lily of the valley and sugar beets, Aze serves as a natural defense mechanism, deterring herbivores and inhibiting competing flora.[1][3] In the laboratory, its ability to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains makes it a powerful tool for inducing and studying proteotoxic stress.[3][4][5] When Aze is substituted for proline, it disrupts protein structure and function, with particularly profound effects on proline-rich proteins like collagen.[6][7][8] This guide will dissect the molecular underpinnings of Aze toxicity and provide detailed methodologies for its quantitative assessment in a cell culture setting.

Part 1: The Core Mechanism - A Trojan Horse in Protein Synthesis

The toxicity of Aze stems from its misincorporation into proteins, a direct consequence of its structural similarity to proline.[4][8][9] This event initiates a cascade of cellular dysfunctions, primarily centered around protein misfolding and the subsequent activation of cellular stress responses.

Proteotoxicity and the Unfolded Protein Response (UPR)

The incorporation of the conformationally more constrained Aze residue in place of proline alters the peptide backbone, leading to improper protein folding and the formation of non-functional, aggregation-prone proteins.[1][4][7] This accumulation of misfolded proteins in the endoplasmic reticulum (ER) lumen triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR).[9][10][11] The UPR is a tripartite signaling pathway designed to restore ER homeostasis, but under sustained stress, it can switch to a pro-apoptotic program.

The three primary arms of the UPR are initiated by the following ER-resident sensors:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that for the transcription factor ATF4, which upregulates genes involved in apoptosis, including CHOP.[10][12]

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and RNase activity. Its most well-known function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 protein is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6): When ER stress is detected, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor, upregulating ER chaperones like BiP/GRP78.[10][12]

Aze treatment has been shown to robustly activate the UPR, with evidence pointing towards the activation of the PERK and ATF6 arms.[10][12] This sustained UPR activation is a critical link between the initial protein misfolding event and the eventual demise of the cell.

Caption: Aze-induced misincorporation of proline leads to proteotoxicity and UPR activation.

Oxidative Stress and Apoptotic Pathways

The intense metabolic activity and protein folding load within the ER can lead to the generation of reactive oxygen species (ROS), contributing to a state of oxidative stress.[13] Furthermore, the pro-apoptotic arm of the UPR, primarily driven by CHOP, can initiate programmed cell death. Aze treatment has been shown to induce apoptosis, evidenced by an increased BAX/Bcl2 ratio and activation of caspases.[14]

Caspases, a family of cysteine proteases, are central to the execution of apoptosis.[15] They exist as inactive zymogens and are activated in a cascade. Initiator caspases (like caspase-9) are activated by specific signaling platforms (e.g., the apoptosome) and in turn cleave and activate executioner caspases (like caspase-3), which are responsible for dismantling the cell.[15][16][17]

Caption: Downstream signaling cascade from Aze-induced ER stress to apoptosis.

Part 2: A Validated Framework for Assessing Aze Toxicity

A robust assessment of Aze-induced toxicity requires a multi-pronged approach, quantifying not just cell death but also the preceding mechanistic events. The following protocols provide a self-validating system, where data from one assay corroborates the findings of another.

Experimental Workflow

A logical workflow ensures that each experiment builds upon the last, from broad cytotoxicity screening to specific mechanistic investigation.

Caption: A logical workflow for investigating Aze toxicity in cell culture.

Quantitative Data Presentation

Summarizing key quantitative data in a tabular format allows for rapid comparison and experimental planning.

Table 1: Comparative Cytotoxicity of (S)-Azetidine-2-carboxylic acid

| Cell Line | Cell Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| BV2 | Murine Microglia | MTT | >1000 | 24 | [14] |

| HCT116 | Human Colorectal Carcinoma | Crystal Violet | 22.4 (for a derivative) | Not Specified | [17] |

| HTB-26 | Human Breast Cancer | Crystal Violet | 10-50 (for a derivative) | Not Specified | [17] |

| PC-3 | Human Prostate Cancer | Crystal Violet | 10-50 (for a derivative) | Not Specified | [17] |

| HepG2 | Human Liver Carcinoma | Crystal Violet | 10-50 (for a derivative) | Not Specified | [17] |

Note: IC50 values can vary significantly based on the cell line, assay method, and exposure duration. The values for HCT116, HTB-26, PC-3, and HepG2 are for a derivative of Aze and should be considered as a general reference.

Table 2: Comparison of Key Cytotoxicity and Apoptosis Assays

| Assay | Principle | Pros | Cons |

| MTT Assay | Measures metabolic activity via mitochondrial reductase conversion of MTT to formazan.[13] | High-throughput, inexpensive, well-established. | Indirect measure of viability, can be affected by changes in metabolic rate, formazan crystals require solubilization.[13] |

| LDH Assay | Measures lactate dehydrogenase release from cells with compromised membrane integrity.[18] | Direct measure of cytotoxicity, non-destructive to remaining cells. | Less sensitive for early apoptosis, LDH in serum can cause high background.[18][19] |

| Annexin V Staining | Detects externalized phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells.[20] | Detects early apoptosis, can distinguish between apoptotic and necrotic cells (with PI).[20] | Requires flow cytometry, transient signal. |

| Caspase-3 Assay | Measures the activity of executioner caspase-3, a key mediator of apoptosis, via cleavage of a specific substrate.[1][21] | Specific to apoptosis, quantifiable enzymatic activity. | Measures a specific point in the apoptotic cascade, may miss caspase-independent cell death. |

Part 3: Detailed Experimental Protocols

The causality behind experimental choices is paramount. These protocols are presented not just as a series of steps, but as a validated system for generating reliable data.

Cell Viability Assessment: MTT Assay

This protocol is a foundational step to determine the dose-dependent cytotoxic effect of Aze and to establish an IC50 value.

Materials:

-

96-well flat-bottom tissue culture plates

-

(S)-Azetidine-2-carboxylic acid (Aze)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[22]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[23]

-

Treatment: Prepare serial dilutions of Aze in complete medium. Remove the old medium from the wells and add 100 µL of the Aze dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[22]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[22]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[12][24] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the crystals.[13]

-

Absorbance Reading: Read the absorbance at 540-590 nm using a microplate reader.[13][23]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay provides definitive evidence of apoptosis and allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with Aze at concentrations around the predetermined IC50 value for a specific time. Include both positive and negative controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[20]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Mechanistic Analysis: Western Blot for UPR Markers

This protocol allows for the detection of key proteins involved in the UPR pathway, providing direct evidence of ER stress.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BiP/GRP78, anti-phospho-eIF2α, anti-CHOP, anti-ATF6)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., Bio-Rad ChemiDoc)

Procedure:

-

Cell Lysis: After treatment with Aze, wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.[25] Quantify band intensity relative to a loading control like β-actin or GAPDH.

Conclusion: A Framework for Rigorous Investigation

(S)-Azetidine-2-carboxylic acid is more than just a cellular toxin; it is a precise tool for dissecting the intricate cellular responses to proteotoxic stress. Its primary mechanism of toxicity, the misincorporation into proteins leading to ER stress and subsequent apoptosis, provides a clear and investigable pathway. By employing a systematic workflow that progresses from broad cytotoxicity assessment to specific mechanistic assays, researchers can generate robust and reliable data. The protocols and insights provided in this guide are designed to empower scientists to confidently explore the cellular consequences of Aze exposure, contributing to a deeper understanding of protein quality control, cellular stress signaling, and the development of novel therapeutic strategies.

References

- Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells.

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

-

Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - JoVE. Available at: [Link]

-

Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. Available at: [Link]

-

The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed. Available at: [Link]

-

L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid - MDPI. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

-

The Annexin V Apoptosis Assay. Available at: [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

-

MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available at: [Link]

-

LDH cytotoxicity assay - Protocols.io. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

LDH Cytotoxicity Assay - 3H Biomedical. Available at: [Link]

-

Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PMC - PubMed Central. Available at: [Link]

-

Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae | bioRxiv. Available at: [Link]

-

Azetidine-2-carboxylic acid - Wikipedia. Available at: [Link]

-

Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. Available at: [Link]

-

LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

-

Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - MDPI. Available at: [Link]

-

Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available at: [Link]

-

Methods for Determining Aggregation | Proteos. Available at: [Link]

-

Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC. Available at: [Link]

-

Thioflavin-T (ThT) Aggregation assay - Protocols.io. Available at: [Link]

-

Methods for Studying ER Stress and UPR Markers in Human Cells. Available at: [Link]

-

Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface - PMC. Available at: [Link]

-

α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - Bio-protocol. Available at: [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Available at: [Link]

-

Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC - PubMed Central. Available at: [Link]

-

Cell lines for caspase study - role of caspases in apoptosis - Horizon Discovery. Available at: [Link]

-

Western blot analysis of ER stress-associated protein markers (GRP78... - ResearchGate. Available at: [Link]

-

IC50 values of the cancer cell lines used in this study and the Phoenix... - ResearchGate. Available at: [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. Available at: [Link]

Sources

- 1. Caspase-3 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 2. Thioflavin T spectroscopic assay [assay-protocol.com]

- 3. Flow cytometric quantification and characterization of intracellular protein aggregates in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. approcess.com [approcess.com]

- 5. takarabio.com [takarabio.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively - Amerigo Scientific [amerigoscientific.com]

- 9. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. antbioinc.com [antbioinc.com]

- 12. static.igem.wiki [static.igem.wiki]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. cell lines ic50: Topics by Science.gov [science.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. clyte.tech [clyte.tech]

- 24. broadpharm.com [broadpharm.com]

- 25. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (s)-Azetidine-2-carboxylic acid and its Hydrochloride Salt

This guide provides a comprehensive overview of the physical and chemical properties of (s)-Azetidine-2-carboxylic acid and its hydrochloride salt, tailored for researchers, scientists, and drug development professionals. The unique strained four-membered ring of this proline analog imparts distinct characteristics that are of significant interest in medicinal chemistry and biochemical research.

Introduction: The Significance of a Strained Ring

(s)-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a fascinating molecular scaffold in drug discovery.[1] Its structural similarity to proline, but with a more constrained four-membered ring, leads to its primary mechanism of action: misincorporation into proteins in place of proline.[2][3] This substitution disrupts protein folding and function, a property that is both a source of its toxicity and a tool for researchers studying protein homeostasis.[2][4] The hydrochloride salt of (s)-Azetidine-2-carboxylic acid is often utilized in experimental settings due to its improved solubility and stability. This guide will delve into the core physicochemical properties, analytical methodologies, and the underlying principles that govern its utility in research and development.

Physicochemical Properties: A Comparative Analysis

The conversion of (s)-Azetidine-2-carboxylic acid to its hydrochloride salt significantly alters its physical properties, which is a critical consideration for its application in various experimental protocols.

| Property | (s)-Azetidine-2-carboxylic acid | (s)-Azetidine-2-carboxylic acid HCl | Rationale for the Difference |

| Molecular Formula | C4H7NO2 | C4H8ClNO2 | Addition of HCl to the amine. |

| Molecular Weight | 101.10 g/mol [5] | 137.56 g/mol [6] | The addition of the mass of HCl. |

| Appearance | White to light beige crystalline powder[4][7] | Not explicitly stated, but expected to be a crystalline solid. | Salt formation typically results in a crystalline solid. |

| Melting Point | ~215 °C (decomposition)[4][7] | Not explicitly found in searches. | Salt formation generally increases the melting point due to stronger intermolecular forces. |

| Solubility | Slightly soluble in water (5 g/100 mL), slightly soluble in methanol and aqueous base. Practically insoluble in absolute ethanol.[5][7] | Expected to have higher water solubility. | The ionic nature of the hydrochloride salt enhances its solubility in polar solvents like water. |

| pKa | 2.35 ± 0.20 (Predicted)[7] | Not explicitly found in searches. | The presence of the hydrochloride will lower the pH of a solution and affect the protonation state of the carboxylic acid and the amine. |

| Optical Rotation | -125º (c=1, water, 25 ºC)[7] | Not explicitly found in searches. | The specific rotation is an intrinsic property of the chiral molecule and should be similar, though the measurement conditions (e.g., solvent) can influence the value. |

Chemical Properties and Reactivity

The chemical behavior of (s)-Azetidine-2-carboxylic acid and its HCl salt is largely dictated by the strained azetidine ring and the presence of the carboxylic acid and amino groups.

As a Proline Antagonist: The core of its biological activity lies in its ability to be recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains.[2][3] This misincorporation leads to the formation of abnormal proteins with altered secondary and tertiary structures, triggering cellular stress responses such as the unfolded protein response.[2][8][9] This makes it a valuable tool for studying protein folding and degradation pathways.

Reactivity of the Azetidine Ring: The four-membered ring is susceptible to nucleophilic attack, although it is more stable than aziridines. The ring can be opened under certain conditions, but for many synthetic applications, the ring remains intact.

Reactions of the Functional Groups:

-

Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules, including peptides and small molecule inhibitors.

-

Amine: The secondary amine in the azetidine ring is nucleophilic and can be acylated, alkylated, or used in other coupling reactions. In the hydrochloride salt, the amine is protonated, which protects it from reacting as a nucleophile until a base is added to neutralize the acid.

The hydrochloride salt is generally more stable and easier to handle than the free base, which can be hygroscopic.[10] It is also less prone to decarboxylation upon heating.

Experimental Protocols: A Scientist's Perspective

Characterization Techniques

A robust characterization of (s)-Azetidine-2-carboxylic acid HCl is paramount for ensuring its purity and identity before use in any application.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. For the HCl salt in D₂O, one would expect to see distinct signals for the protons on the azetidine ring and the α-proton. A representative ¹H NMR spectrum in D₂O shows multiplets for the azetidine ring protons around δ 2.4-2.7 ppm and 3.8-4.0 ppm, and a triplet for the α-proton around δ 4.7 ppm.[11]

-

¹³C NMR: Shows the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Causality behind Experimental Choice: NMR is the gold standard for structural elucidation of organic molecules. The choice of solvent (e.g., D₂O, DMSO-d₆) is critical; for the HCl salt, D₂O is a good choice to ensure solubility and allow for the exchange of the acidic protons.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This technique is ideal for analyzing polar molecules like amino acids. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 102.0552 would be observed for the free acid.[12] For the HCl salt, one would still expect to see the protonated free acid after the loss of HCl in the gas phase.

Causality behind Experimental Choice: ESI-MS is a soft ionization technique that minimizes fragmentation, allowing for the accurate determination of the molecular weight of the parent ion. This is crucial for confirming the identity of the compound.

High-Performance Liquid Chromatography (HPLC):

-

Methodology: A common method for analyzing (s)-Azetidine-2-carboxylic acid involves cation exchange chromatography with post-column derivatization for fluorescence detection.[13] A typical mobile phase could consist of a sodium citrate buffer system with a gradient elution.

Causality behind Experimental Choice: The zwitterionic nature of the amino acid at certain pH values makes ion-exchange chromatography an effective separation technique. Post-column derivatization is often employed to enhance the detection sensitivity, especially when the analyte lacks a strong chromophore for UV detection.

Workflow for Utilizing (s)-Azetidine-2-carboxylic acid HCl in Cell Culture

The following workflow illustrates the key steps and considerations when using this compound to study its effects on protein synthesis and cellular stress.

Caption: Experimental workflow for studying the cellular effects of (s)-Azetidine-2-carboxylic acid HCl.

Self-Validating System: This protocol includes a concentration range to determine dose-dependent effects and specific molecular markers (UPR proteins) to validate the expected mechanism of action. A proliferation assay provides a functional readout of the compound's toxicity.

Mechanism of Action: A Molecular Trojan Horse

The primary mechanism of action of (s)-Azetidine-2-carboxylic acid is its mimicry of proline, leading to its incorporation into proteins. This process can be visualized as a disruption of the normal protein synthesis pathway.

Caption: Mechanism of (s)-Azetidine-2-carboxylic acid induced proteotoxicity.

This misincorporation leads to the accumulation of misfolded proteins, which in turn activates the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring protein homeostasis.[8][9] If the stress is too severe or prolonged, the UPR can trigger apoptosis, or programmed cell death.

Applications in Drug Discovery and Development

The unique properties of (s)-Azetidine-2-carboxylic acid make it a valuable scaffold in medicinal chemistry.

-

Constrained Analog of Proline: Its rigid structure can be used to lock peptide and small molecule conformations, which can lead to increased potency and selectivity for a biological target.

-

Intermediate for Novel Heterocycles: The azetidine ring can be further functionalized to create a diverse range of chemical entities for screening in drug discovery programs.[1]

-

Tool for Studying Disease Mechanisms: Its ability to induce protein misfolding has been used to model diseases associated with proteotoxicity.[4]

Conclusion

(s)-Azetidine-2-carboxylic acid and its hydrochloride salt are powerful tools for chemical biologists and medicinal chemists. A thorough understanding of their physicochemical properties, reactivity, and mechanism of action is essential for their effective and reliable use in research and development. The insights provided in this guide are intended to equip scientists with the foundational knowledge to harness the unique potential of this strained cyclic amino acid.

References

-

Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). PubMed. [Link]

-

Azetidine-2-carboxylic acid. Grokipedia. [Link]

-

2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486. PubChem. [Link]

-

[Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. [Link]

-

(2S)-(-)-AZETIDINE-2-CARBOXYLIC ACID. ChemBK. [Link]

- Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Safety Data Sheet. U-Protein Express. [Link]

-

Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. PubChem. [Link]

-

Specifications of (2S)-azEtidine-2-carboxylic acid hydrochloride. Capot Chemical. [Link]

-

Azetidine-2-carboxylic acid. Wikipedia. [Link]

-

2-azetidine carboxylic acid, 2133-34-8. The Good Scents Company. [Link]

-

Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]

- Method for preparing (S)-azetidine-2-carboxylic acid.

-

Showing metabocard for (S)-2-Azetidinecarboxylic acid (HMDB0029615). Human Metabolome Database. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. (S)-(-)-2-Azetidinecarboxylic acid | 2133-34-8 [chemicalbook.com]

- 5. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. (S)-(-)-2-Azetidinecarboxylic acid CAS#: 2133-34-8 [m.chemicalbook.com]

- 8. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. echemi.com [echemi.com]

- 11. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 12. apexbt.com [apexbt.com]

- 13. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]

(s)-Azetidine-2-carboxylic acid discovery and natural occurrence

An In-Depth Technical Guide to (S)-Azetidine-2-carboxylic Acid: Discovery and Natural Occurrence

Introduction

(S)-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, stands as a fascinating molecule at the intersection of phytochemistry, toxicology, and drug development. As a structural analog of L-proline, it differs only in its four-membered azetidine ring, a feature that imparts significant biological activity.[1] This strained heterocyclic compound can be mistakenly incorporated into proteins in place of proline, leading to dysfunctional proteins, cellular stress, and a range of toxic effects.[2][3][4] Its discovery and widespread presence in common plants, including edible ones, necessitate a thorough understanding of its origins and biochemistry. This guide provides a technical overview of its initial discovery, details its prevalence in nature, and outlines the modern understanding of its biosynthesis and analytical detection.

Chapter 1: The Discovery of a Proline Mimic

The history of (S)-azetidine-2-carboxylic acid begins in the mid-20th century. In 1955, L. Fowden first isolated and identified this novel cyclic imino acid from the rhizomes and foliage of the lily of the valley (Convallaria majalis).[1][5][6] This discovery marked the first identification of a naturally occurring compound containing the azetidine ring structure.[5][7] Subsequent work by Fowden and others confirmed its presence in other species of the Liliaceae family, establishing it as a significant plant metabolite.[8] The initial isolation was a pivotal moment, unveiling a new class of non-proteinogenic amino acids and setting the stage for decades of research into its toxicological effects and biosynthetic origins.

Chapter 2: Natural Occurrence and Distribution

(S)-Azetidine-2-carboxylic acid is not an isolated curiosity but is found across phylogenetically distinct plant families and has also been identified in fungi. Its presence as a defensive metabolite is a key aspect of its ecological role, deterring herbivores and inhibiting the growth of competing plants.[1][2]

The compound is notably present in various species within the Asparagaceae family, including its original source, Convallaria majalis (lily of the valley), and in Polygonatum (Solomon's seal).[1][8] It is also found in numerous plants from the Fabaceae (bean) family and has been detected in the rhizomes of Disporopsis aspera.[1][9]

Of significant interest to food science and toxicology is its occurrence in the Chenopodiaceae family, particularly in common beets (Beta vulgaris).[10][11] It is present in table beets, garden beets, and sugar beets, with concentrations estimated to be 1–5% of the free proline levels.[1][11][12] This has raised questions about potential human exposure through the food chain, as byproducts from sugar beet processing are often used in livestock feed.[12] Fungal sources have also been identified, such as in the mushroom Clavulinopsis miyabeana.[11][13]

Table 1: Documented Natural Sources of (S)-Azetidine-2-carboxylic Acid

| Family/Group | Species | Common Name | Primary Location in Organism |

| Asparagaceae | Convallaria majalis | Lily of the Valley | Rhizomes, Fresh Foliage[1][8] |

| Asparagaceae | Polygonatum sp. | Solomon's Seal | Rhizomes[1][8][14] |

| Asparagaceae | Disporopsis aspera | Rhizomes[9] | |

| Fabaceae | Various species | Bean/Legume Family | General occurrence[1] |

| Chenopodiaceae | Beta vulgaris | Table Beet, Sugar Beet | Roots[1][10][12] |

| Fungi | Clavulinopsis miyabeana | Fruiting Body[11][13] |

Chapter 3: Biosynthesis: A SAM-Dependent Cyclization

The formation of the strained four-membered ring of azetidine-2-carboxylic acid is an energetically demanding process. For years, the precise biosynthetic pathway remained elusive. Recent research has illuminated the mechanism, revealing a fascinating enzymatic strategy.[15][16]

The biosynthesis is catalyzed by a class of enzymes known as AZE synthases.[15] These enzymes utilize S-adenosylmethionine (SAM), a ubiquitous molecule typically known for its role as a methyl group donor, as the substrate. In a remarkable departure from its canonical function, AZE synthase facilitates an intramolecular 4-exo-tet cyclization of the SAM molecule itself.[15][16] This reaction involves the nucleophilic attack of the nitrogen atom onto the γ-carbon of the methionine moiety, displacing the sulfonium ion and yielding the highly strained azetidine ring.[15] Structural and biochemical analyses suggest that the enzyme constrains SAM in an unusual conformation to facilitate this challenging cyclization, supported by desolvation effects and cation-π interactions within the active site.[15][16]

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 8. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Azetidine-2-carboxylic acid in the food chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular basis for azetidine-2-carboxylic acid biosynthesis | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Conformational Analysis of Azetidine-2-Carboxylic Acid

Abstract

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic, four-membered ring analogue of proline, presents unique structural constraints that are of significant interest in medicinal chemistry, drug design, and protein engineering. Its incorporation into peptides and bioactive molecules can profoundly alter their three-dimensional structure and function. Understanding the conformational landscape of the azetidine ring is therefore paramount for rationally designing Aze-containing molecules with desired properties. This technical guide provides a comprehensive, field-proven framework for the conformational analysis of azetidine-2-carboxylic acid, integrating high-resolution experimental techniques with robust computational modeling. We will delve into the causality behind methodological choices, present self-validating protocols, and offer insights gleaned from extensive application experience.

The Structural Imperative: Why Azetidine Conformation Matters

Azetidine-2-carboxylic acid is a structural mimic of proline, but the contraction from a five-membered pyrrolidine ring to a four-membered azetidine ring introduces significant changes in geometry and flexibility.[1] The increased ring strain (approx. 25.4 kcal/mol) fundamentally alters bond angles and torsional preferences.[2] When Aze is incorporated into a polypeptide chain in place of proline, these intrinsic conformational biases can disrupt secondary structures like polyproline helices, impacting protein folding and stability.[1] In drug design, the rigid, puckered scaffold of the azetidine ring can be exploited to orient substituents in specific vectors, enhancing binding affinity and optimizing pharmacokinetic properties.[2] A precise understanding of this puckering is not merely academic; it is a critical design parameter.

Fundamentals of Azetidine Ring Puckering

Unlike planar aromatic rings, the saturated azetidine ring is non-planar. To alleviate the inherent angle and torsional strain, it adopts a "puckered" or "buckled" conformation. This puckering is the single most important conformational feature of the ring.

Gas-phase electron diffraction studies on the parent azetidine molecule revealed a significantly puckered ring characterized by a dihedral angle of 37°.[3][4] In the solid state, X-ray crystallography of L-azetidine-2-carboxylic acid shows the molecule exists as a zwitterion with the ring being buckled by 11°.[5] This difference between the gas phase and solid state highlights that the degree of puckering can be influenced by intermolecular interactions, such as hydrogen bonding, and the nature of substituents.

The puckering can be quantitatively described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. The substituents on the ring can then occupy pseudo-axial or pseudo-equatorial positions, a key factor in determining steric interactions and overall molecular shape.

Caption: Fundamental concepts in azetidine ring conformation.

The Analytical Toolkit: Experimental and Computational Approaches

A comprehensive conformational analysis relies on the synergy between experimental data, which captures the molecule's behavior in a real-world state (solution or solid), and computational modeling, which provides a detailed energetic and dynamic picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR spectroscopy is the most powerful technique for determining the time-averaged conformation of molecules in solution. For azetidine-2-carboxylic acid, ¹H NMR is particularly revealing.

Causality of NMR Analysis: The non-planar, puckered nature of the azetidine ring makes the geminal protons on the C3 and C4 carbons diastereotopic, meaning they reside in different chemical environments.[6] This results in more complex splitting patterns than would be expected for a planar ring. The key to unlocking the conformational puzzle lies in the analysis of vicinal proton-proton coupling constants (³JHH).

The magnitude of ³JHH is exquisitely sensitive to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation :[7][8]

-

J(φ) = Acos²(φ) + Bcos(φ) + C

Where A, B, and C are empirically derived parameters. In simple terms, a larger dihedral angle (approaching 180°, typical for trans protons in a puckered ring) results in a larger coupling constant, while a smaller angle (approaching 0° for cis or ~90° for some relationships) results in a smaller coupling constant.[9][10]

| Coupling Type | Typical Dihedral Angle (φ) | Expected ³JHH Range (Hz) |

| cis | ~0-40° | 6 - 9 Hz |

| trans | ~120-160° | < 6 Hz |

Table 1: Typical vicinal coupling constant ranges for protons on substituted azetidine rings. These values are a guide and can be influenced by substituents and solvent.

Experimental Protocol 1: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified azetidine-2-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical, as it can influence conformation through hydrogen bonding.

-

Data Acquisition:

-

Utilize a high-field NMR spectrometer (≥500 MHz is recommended) to achieve maximum signal dispersion and resolve complex multiplets.

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. Causality: This is a self-validating step to unambiguously identify which protons are coupled to each other, confirming the assignment of the ring protons.

-

-

Data Analysis:

-

Assign the resonances for H2, H3a, H3b, H4a, and H4b.

-

Carefully extract the vicinal coupling constants (³JHH) from the 1D spectrum by measuring the separation in Hertz between the sub-peaks of each multiplet.[11]

-

Use the extracted J-values in conjunction with a parameterized Karplus equation to estimate the corresponding H-C-C-H dihedral angles.

-

Reconstruct the three-dimensional conformation of the ring based on these dihedral angles.

-

X-Ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides a static, high-resolution snapshot of the molecule's conformation in the solid state.[12] This method is invaluable for obtaining precise measurements of bond lengths, bond angles, and the ring puckering angle, which serve as a crucial validation standard for computational methods.[5][13] The crystal structure of L-azetidine-2-carboxylic acid confirms its puckered nature and zwitterionic form in the solid state, with a buckling angle of 11°.[5][14]

Computational Chemistry: The In-Silico Microscope

Computational methods allow us to explore the entire potential energy surface of the molecule, identify all stable conformers, and understand the dynamics of their interconversion.

Density Functional Theory (DFT): DFT calculations are ideal for accurately determining the geometries and relative energies of different conformers.[15][16] By performing a conformational search followed by geometry optimization, we can identify the global minimum energy structure and other low-energy puckered states. Self-Validation: A key strength of this approach is the ability to predict NMR coupling constants from the calculated structures, which can then be directly compared to experimental values to validate the computational model.[17]

Experimental Protocol 2: DFT Geometry Optimization and Analysis

-

Structure Building: Build the initial 3D structure of azetidine-2-carboxylic acid using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify potential low-energy puckered conformations.

-